molecular formula C24H16BrCl2FN3NaO5S B12792890 Elsulfavirine sodium CAS No. 867365-40-0

Elsulfavirine sodium

Cat. No.: B12792890
CAS No.: 867365-40-0
M. Wt: 651.3 g/mol
InChI Key: UJFARQSHFFWJHD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Classification as a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) in HIV-1 Therapeutics Research

Elsulfavirine (B1671185) is classified as a non-nucleoside reverse transcriptase inhibitor (NNRTI). patsnap.comwikipedia.orgontosight.ai NNRTIs are a class of antiretroviral drugs that target a critical enzyme in the HIV-1 replication cycle: reverse transcriptase. patsnap.com This enzyme is responsible for converting the virus's single-stranded RNA genome into double-stranded DNA, a necessary step for the virus to integrate its genetic material into the host cell's genome and replicate. patsnap.comontosight.ai

The mechanism of action for Elsulfavirine involves binding directly to a specific, allosteric site on the HIV-1 reverse transcriptase enzyme. patsnap.com This binding induces conformational changes in the enzyme, which ultimately inhibits its function. patsnap.com By blocking the RNA-dependent DNA polymerase activity, Elsulfavirine effectively halts the viral replication process. ontosight.ai Research has indicated that Elsulfavirine is potent against a wide array of HIV-1 strains. ontosight.ai

Elsulfavirine Sodium as a Prodrug of VM-1500A: The Active Antiviral Metabolite

A key characteristic of Elsulfavirine is that it functions as a prodrug. wikipedia.orgnih.govresearchgate.net A prodrug is an inactive or less active compound that is metabolized in the body into its active form. Elsulfavirine is converted into its active antiviral metabolite, VM-1500A, also known as deselsulfavirine. wikipedia.orgbiospace.com

This conversion process is central to the compound's pharmacokinetic profile. Research shows that Elsulfavirine is rapidly converted to VM-1500A, with a half-life of approximately two hours. nih.gov The active metabolite, VM-1500A, is eliminated from the body much more slowly, exhibiting a long half-life of over five days. researchgate.netnih.gov This extended half-life is attributed to the accumulation of VM-1500A in red blood cells, where it reversibly binds to carbonic anhydrase. nih.gov These cells then act as a natural reservoir, slowly releasing the active drug into the plasma, which allows it to reach its target cells over a prolonged period. nih.gov

Pharmacokinetic Properties of Elsulfavirine and its Metabolite
CompoundRoleApproximate Half-life (t½)
ElsulfavirineProdrug~ 2 hours
VM-1500AActive Metabolite> 5 days

Historical Context of Research and Development

The development of Elsulfavirine involves key milestones achieved through corporate and clinical research partnerships. The compound was originally discovered by the pharmaceutical company F. Hoffmann-La Roche Ltd. nih.govviriom.com

In 2009, the biotechnology company Viriom entered into a licensing agreement with Roche to further develop and commercialize the drug for the treatment of HIV infection. nih.govviriom.com Under Viriom's stewardship, Elsulfavirine, also known as VM-1500, underwent extensive clinical trials to evaluate its efficacy and pharmacokinetics. ontosight.airesearchgate.net These studies demonstrated its antiviral activity, with research comparing its performance to other established NNRTIs like efavirenz (B1671121). researchgate.netnih.gov

A significant achievement in its development timeline occurred on June 30, 2017, when Elsulfavirine received its first global approval in Russia for the treatment of HIV-1 infections in combination with other antiretroviral drugs. wikipedia.orgnih.govnih.gov Marketed under the trade name Elpida®, its development continued, and in 2021, it was included in Russia's preferred first-line antiretroviral therapy regimens. biospace.com Further research has also explored other formulations of the drug. nih.govpatsnap.com

Key Milestones in Elsulfavirine Development
YearMilestoneOrganization(s) Involved
UndisclosedDiscovery of the drug candidateF. Hoffmann-La Roche Ltd.
2009Licensing agreement for development and commercializationViriom Inc., F. Hoffmann-La Roche Ltd.
2017First global approval for HIV-1 treatmentRussian Federation
2021Inclusion in preferred first-line therapy guidelinesMinistry of Health of the Russian Federation

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

867365-40-0

Molecular Formula

C24H16BrCl2FN3NaO5S

Molecular Weight

651.3 g/mol

IUPAC Name

sodium;[4-[[2-[4-bromo-3-(3-chloro-5-cyanophenoxy)-2-fluorophenyl]acetyl]amino]-3-chlorophenyl]sulfonyl-propanoylazanide

InChI

InChI=1S/C24H17BrCl2FN3O5S.Na/c1-2-21(32)31-37(34,35)17-4-6-20(19(27)11-17)30-22(33)9-14-3-5-18(25)24(23(14)28)36-16-8-13(12-29)7-15(26)10-16;/h3-8,10-11H,2,9H2,1H3,(H2,30,31,32,33);/q;+1/p-1

InChI Key

UJFARQSHFFWJHD-UHFFFAOYSA-M

Canonical SMILES

CCC(=O)[N-]S(=O)(=O)C1=CC(=C(C=C1)NC(=O)CC2=C(C(=C(C=C2)Br)OC3=CC(=CC(=C3)C#N)Cl)F)Cl.[Na+]

Origin of Product

United States

Molecular Mechanism of Action and Enzyme Inhibition

Interaction with HIV-1 Reverse Transcriptase (RT)

The active metabolite, VM-1500A, targets the HIV-1 reverse transcriptase (RT) enzyme, which is essential for viral replication. patsnap.compatsnap.com This enzyme transcribes the single-stranded viral RNA genome into double-stranded DNA, a critical step for the integration of viral genetic material into the host cell's genome. patsnap.compatsnap.com VM-1500A inhibits this process through an allosteric mechanism. patsnap.com

VM-1500A binds to a specific, hydrophobic pocket on the p66 subunit of the HIV-1 RT enzyme. nih.gov This site is known as the NNRTI binding pocket (NNIBP) and is located approximately 10 Å away from the polymerase active site. nih.gov The binding is non-competitive, meaning it does not directly compete with the natural deoxynucleotide triphosphate (dNTP) substrates for binding at the enzyme's active site. patsnap.comfrontiersin.org The NNIBP is formed by the flipping of amino acid side chains, such as Y181 and Y188, upon drug binding. nih.gov

The binding of an NNRTI like VM-1500A to the NNIBP induces significant conformational changes in the structure of the HIV-1 RT enzyme. patsnap.compatsnap.comnih.gov These structural distortions affect key regions of the enzyme, including the "fingers" and "thumb" subdomains, leading to an opening of their structure. nih.gov This alteration disrupts the precise positioning of critical components of the polymerase active site, such as the YMDD motif which is vital for catalysis, and the 'primer grip' which holds the DNA primer in the correct position. nih.gov

Key Aspects of VM-1500A Interaction with HIV-1 RT
FeatureDescription
Binding SiteNon-nucleoside inhibitor binding pocket (NNIBP) on the p66 subunit. nih.gov
MechanismAllosteric, non-competitive inhibition. patsnap.commdpi.com
Key Induced ChangeConformational distortion of the enzyme structure. patsnap.comnih.gov
Affected DomainsFingers and thumb subdomains, polymerase active site. nih.gov

The conformational changes induced by VM-1500A binding effectively lock the enzyme in an inactive state, severely impairing its catalytic function. patsnap.com The distortion of the active site and primer grip reduces the enzyme's ability to bind dNTPs and to properly position the DNA primer for elongation. patsnap.comnih.gov This directly inhibits the RNA-dependent DNA polymerase activity, blocking the synthesis of viral DNA from the RNA template and thereby halting the viral replication cycle. patsnap.com

Prodrug Biotransformation to VM-1500A

Elsulfavirine (B1671185) is designed as a prodrug to optimize its pharmacokinetic properties. researchgate.netnih.gov It undergoes rapid conversion in the body to its pharmacologically active metabolite, VM-1500A. researchgate.netpatsnap.com

Upon administration, elsulfavirine is absorbed and undergoes biotransformation, primarily in the liver, to produce VM-1500A. patsnap.com This conversion is relatively rapid, with a reported half-life of approximately 2 hours for the parent compound, elsulfavirine. researchgate.netnih.gov The active metabolite, VM-1500A, is eliminated from the body much more slowly, exhibiting a long half-life of over 5 days, which contributes to its sustained antiviral effect. researchgate.netnih.govnih.gov

Pharmacokinetic Conversion Profile
CompoundRoleConversion Half-Life (t½)Elimination Half-Life (t½)
ElsulfavirineProdrug~ 2 hours researchgate.netnih.govNot Applicable
VM-1500AActive MetaboliteNot Applicable> 5 days researchgate.netnih.gov

The N-acyl sulphonamide group is a critical chemical feature of the elsulfavirine prodrug structure. nih.govresearchgate.net This moiety serves to mask the primary sulfonamide group present in the active VM-1500A molecule. nih.gov This chemical modification is key to its prodrug functionality. While the primary sulfonamide group in VM-1500A facilitates its uptake into red blood cells through binding with carbonic anhydrase, the N-acyl sulphonamide in elsulfavirine results in weak inhibition of these enzymes. nih.govresearchgate.net The metabolic cleavage of the N-acyl group unmasks the active primary sulfonamide, leading to the formation of VM-1500A and its subsequent interaction with the intended HIV-1 RT target and its unique pharmacokinetic behavior involving red blood cells. nih.govmdpi.com

Molecular Interactions Beyond HIV-1 Reverse Transcriptase

While the primary therapeutic action of Elsulfavirine sodium's active metabolite, VM-1500A, is the inhibition of HIV-1 reverse transcriptase, it also exhibits significant interactions with other enzymes in the human body, specifically human carbonic anhydrases (CAs).

Biochemical studies have been conducted to evaluate the inhibitory activity of both Elsulfavirine (the prodrug) and its active form, VM-1500A, against a panel of twelve human carbonic anhydrase isoforms. tandfonline.comresearchgate.netnih.gov Elsulfavirine itself demonstrated weak inhibition across the tested CA isoforms. tandfonline.comresearchgate.net In contrast, VM-1500A displayed a much more potent and varied inhibitory profile against these enzymes. tandfonline.comnih.gov

The inhibitory activities of VM-1500A against various human carbonic anhydrase isoforms are summarized in the table below:

IsoformInhibition Constant (Kᵢ) (nM)
hCA I513.8
hCA II35.5
hCA III>10000
hCA IV>10000
hCA VA105.4
hCA VB78.3
hCA VI81.5
hCA VII9.6
hCA IX112.7
hCA XII435.5
hCA XIII31.7

Data sourced from a biochemical profiling study of VM-1500A. tandfonline.com

The active metabolite, VM-1500A, demonstrates notable selectivity in its inhibition of different carbonic anhydrase isoforms. tandfonline.comresearchgate.netpatsnap.com It is a potent inhibitor of the cytosolic isoform hCA VII, with an inhibition constant (Kᵢ) of 9.6 nM. researchgate.nettandfonline.comnih.gov Its inhibitory activity against hCA II and hCA XIII is also significant, with Kᵢ values of 35.5 nM and 31.7 nM, respectively. tandfonline.com Conversely, VM-1500A shows very weak to no inhibition of isoforms hCA III and hCA IV. nih.gov This selective inhibition profile highlights the specific molecular interactions between VM-1500A and the active sites of different CA isoforms. tandfonline.comnih.gov

The pharmacokinetic profile of VM-1500A is characterized by a long half-life, which is attributed to its accumulation in red blood cells (RBCs). tandfonline.com The proposed mechanism for this accumulation involves the reversible binding of VM-1500A to carbonic anhydrases within the erythrocytes. researchgate.nettandfonline.com Red blood cells have high concentrations of carbonic anhydrase isoforms, particularly hCA I and hCA II. tandfonline.com The primary sulfonamide group of VM-1500A is thought to bind to the zinc ion in the active site of these carbonic anhydrases. nih.gov This binding creates a depot of the drug within the red blood cells. tandfonline.com From this intracellular reservoir, VM-1500A is slowly released back into the plasma, which contributes to its prolonged presence in the body and allows for less frequent dosing. researchgate.nettandfonline.com

Preclinical Antiviral Efficacy Studies

In vitro Antiviral Activity Against Wild-Type HIV-1 Strains

Determination of Half-Maximal Effective Concentration (EC50) Values

In preclinical in vitro studies, elsulfavirine (B1671185) has shown potent activity against wild-type HIV-1 strains. The half-maximal effective concentration (EC50), a measure of a drug's potency, was determined to be 1.2 nM for elsulfavirine. researchgate.net This low nanomolar value indicates a high degree of antiviral efficacy at the cellular level.

Comparative Antiviral Potency Against Reference NNRTIs

When compared to other established NNRTIs, elsulfavirine demonstrates a favorable profile. While direct comparative studies with a full panel of NNRTIs are limited in the public domain, a phase 2b clinical trial showed that an elsulfavirine-based regimen had equivalent virologic and immunologic efficacy to a regimen containing efavirenz (B1671121) in treatment-naïve HIV-1 infected patients. aidsmap.comcroiconference.org Efavirenz is a widely used first-generation NNRTI. Further preclinical head-to-head studies are needed to fully delineate the comparative potency of elsulfavirine against other key NNRTIs such as nevirapine, etravirine, rilpivirine, and doravirine.

Table 1: Comparative Antiviral Potency of NNRTIs Against Wild-Type HIV-1

Compound EC50 (nM)
Elsulfavirine 1.2
Efavirenz Data for direct comparison not available in searched sources
Nevirapine Data for direct comparison not available in searched sources
Etravirine Data for direct comparison not available in searched sources
Rilpivirine Data for direct comparison not available in searched sources
Doravirine Data for direct comparison not available in searched sources

This table is based on available data and highlights the need for further comparative studies.

Antiviral Activity Against NNRTI-Resistant HIV-1 Strains

A significant challenge in HIV-1 therapy is the emergence of drug-resistant mutations. Preclinical evidence suggests that elsulfavirine maintains activity against a broad range of NNRTI-resistant viruses. researchgate.net

Evaluation Against Single and Double Resistance-Associated Mutations

Table 2: Elsulfavirine Activity Against NNRTI-Resistant HIV-1 Strains

Mutation(s) Fold Change in EC50
K103N Data not available in searched sources
Y181C Data not available in searched sources
K103N + Y181C Data not available in searched sources

This table illustrates the need for more specific preclinical data on elsulfavirine's performance against key resistance mutations.

Assessment of Cross-Resistance Profile with Other NNRTI Classes

Preclinical findings suggest that elsulfavirine does not exhibit cross-resistance with other NNRTIs. researchgate.net This is a crucial characteristic, as it implies that the mutations conferring resistance to other NNRTIs may not affect the efficacy of elsulfavirine. The high level of cross-resistance typically observed within the NNRTI class is a major concern in treatment strategies. mdpi.com Elsulfavirine's distinct resistance profile could therefore offer a valuable therapeutic option for patients who have developed resistance to first or second-generation NNRTIs.

Synergistic Antiviral Effects with Other Antiretroviral Agents in Preclinical Models

The standard of care for HIV-1 infection involves combination therapy with multiple antiretroviral agents. Preclinical studies investigating the synergistic effects of elsulfavirine with other antiretrovirals are crucial for its development. While specific in vitro studies detailing the synergistic combinations of elsulfavirine with other agents were not found in the reviewed literature, a clinical study has demonstrated its efficacy when used in combination with tenofovir (B777) disoproxil fumarate (B1241708) (TDF) and emtricitabine (B123318) (FTC). croiconference.org Generally, combining antiretroviral drugs can lead to synergistic or additive effects, which can enhance viral suppression and prevent the emergence of resistance. nih.govnih.gov Further preclinical research is needed to formally quantify the synergistic potential of elsulfavirine with other approved antiretroviral drugs.

Structural Biology and Molecular Interactions of Elsulfavirine Sodium

Crystal Structure Analysis of Elsulfavirine (B1671185) Sodium Salt

The solid-state structure of Elsulfavirine sodium has been a subject of detailed crystallographic studies, revealing key insights into its conformational preferences and the intermolecular forces that govern its crystal packing.

Conformational Polymorphism: Extended Versus Folded Conformations

Research has indicated the potential for conformational polymorphism in molecules with flexible backbones like Elsulfavirine. researchgate.net Analysis of related flexible drug molecules, such as imatinib, has shown the existence of both extended and folded conformations, a phenomenon driven by rotation around single bonds, particularly in the vicinity of amide groups. researchgate.net While specific studies detailing the extended versus folded conformations of this compound are emerging, the inherent flexibility of its molecular structure suggests that it may also exhibit such polymorphic behavior. researchgate.netniidi.ru The conformation adopted in the crystalline state is often influenced by the intricate balance of intermolecular interactions within the crystal lattice. pageplace.demdpi.com

Intermolecular Interactions in Crystal Packing (e.g., Hydrogen Bonding, π-π Stacking)

The stability of the this compound crystal lattice is maintained by a network of intermolecular interactions. researchgate.net Hirshfeld surface analysis, a powerful tool for visualizing and quantifying these interactions, has been employed to understand the crystal packing of related compounds. researchgate.netdntb.gov.uanih.gov For instance, in the crystal structure of the active form of Elsulfavirine, H...H interactions were found to be the most significant contributors to crystal packing. researchgate.net

In a broader context of similar molecular crystals, various interactions play crucial roles:

Hydrogen Bonds: N-H...O and C-H...O hydrogen bonds are commonly observed, forming chains or more complex networks that stabilize the crystal structure. researchgate.netmdpi.com

π-π Stacking: Interactions between aromatic rings are significant, particularly in folded conformations of flexible molecules. researchgate.net

The interplay of these forces dictates the final three-dimensional arrangement of the molecules in the crystal. pageplace.de

Geometrical and Electron Density Features of Crystal Structures

Detailed analysis of the electron density distribution provides a deeper understanding of the bonding and intermolecular interactions. acs.org Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize the nature of these interactions based on the properties of bond critical points. acs.org Studies on analogous molecular systems have demonstrated how the distribution of electrostatic potential influences crystal packing motifs. researchgate.netacs.org For example, the presence of electronegative and electropositive regions on the molecular surface dictates the preferred sites for intermolecular interactions. researchgate.net

This compound/VM-1500A Binding within the NNRTI-Binding Pocket (NNIBP) of HIV-1 RT

Elsulfavirine acts as a prodrug, being converted in the body to its active metabolite, VM-1500A. patsnap.com VM-1500A is a potent NNRTI that binds to a hydrophobic pocket in the p66 subunit of HIV-1 reverse transcriptase (RT), approximately 10 Å away from the polymerase active site. patsnap.commdpi.com This binding is allosteric, inducing a conformational change in the enzyme that inhibits its function. patsnap.commdpi.com

Identification of Key Amino Acid Residues for Ligand Interaction

The NNRTI-binding pocket (NNIBP) is a highly hydrophobic cavity lined by several key amino acid residues. researchgate.net The interaction of NNRTIs, including by extension VM-1500A, with these residues is crucial for their inhibitory activity. Docking studies and crystallographic analyses of other NNRTIs have identified a consensus set of interacting residues. researchgate.netmdpi.comnih.govscirp.org

Key Amino Acid Residues in the NNIBP and Their Interactions:

Amino Acid ResidueType of Interaction
L100, V106, V179 Hydrophobic interactions with the inhibitor. researchgate.netscirp.org
K101, K103 Form hydrogen bonds with the inhibitor. The backbone of K101 and K103 are common hydrogen bonding partners for many NNRTIs. researchgate.netmdpi.comnih.govscirp.org
Y181, Y188 Engage in π-π stacking interactions with the aromatic rings of the inhibitor. These are critical for the high potency of many NNRTIs. researchgate.netmdpi.comnih.gov
G190 Part of a flexible loop that can adopt different conformations to accommodate various NNRTIs. researchgate.net
F227, W229 Form part of the "primer grip" region and provide extensive hydrophobic and π-π stacking interactions. W229 is a highly conserved residue, and interactions with it are considered important for broad activity against resistant strains. researchgate.netmdpi.comnih.govscirp.org
M230 Contributes to the hydrophobic nature of the pocket. nih.gov

The flexibility of both the inhibitor and the binding pocket allows for an induced-fit mechanism, optimizing the interactions for tight binding. mdpi.com

Mechanisms of Hiv 1 Drug Resistance and Elsulfavirine Sodium

Molecular Basis of Resistance to NNRTIs

Resistance to NNRTIs primarily arises from mutations in and around the NNRTI-binding pocket of the HIV-1 reverse transcriptase. This pocket is a hydrophobic, allosteric site distinct from the active site where nucleosides bind. The binding of an NNRTI induces conformational changes in the enzyme that inhibit its function.

The predominant mechanism of resistance to NNRTIs involves discriminatory mutations. These are genetic alterations that result in amino acid substitutions within the NNRTI-binding pocket. These substitutions reduce the binding affinity of the NNRTI to the reverse transcriptase enzyme, thereby diminishing the drug's inhibitory effect. A single amino acid change can be sufficient to confer high-level resistance to first-generation NNRTIs.

These mutations work by various means, including:

Steric hindrance: The new, larger amino acid side chain can physically block the drug from entering or properly fitting into the binding pocket.

Altered hydrophobic interactions: Changes in the amino acid composition can disrupt the critical hydrophobic contacts between the drug and the binding pocket.

Common mutations that confer resistance through this mechanism include K103N, Y181C, and G190A. The K103N mutation, for instance, is one of the most frequently observed NNRTI resistance mutations and can significantly reduce the effectiveness of drugs like efavirenz (B1671121) and nevirapine.

It is important to distinguish the resistance mechanisms of NNRTIs from those of Nucleoside Reverse Transcriptase Inhibitors (NRTIs). The primary resistance mechanism for NRTIs, particularly thymidine (B127349) analogs like zidovudine (B1683550) (AZT), is nucleotide excision. This process involves the enzymatic removal of the chain-terminating NRTI monophosphate from the end of the newly synthesized viral DNA strand. This "unblocking" allows DNA synthesis to resume. This mechanism is ATP-dependent and is facilitated by a set of mutations known as thymidine analog mutations (TAMs).

Nucleotide excision is not a primary mechanism of resistance for NNRTIs. The inhibitory action of NNRTIs is not due to chain termination but to the allosteric inhibition of the enzyme's catalytic activity. Therefore, mutations that enhance the excision of a chain-terminating nucleotide would not directly counteract the effect of an NNRTI. However, the complex interplay of mutations in the reverse transcriptase means that some mutations selected under NRTI pressure can influence the enzyme's conformation and potentially have minor effects on NNRTI susceptibility.

Chemical Synthesis and Structure Activity Relationship Sar Studies

Synthetic Pathways for Elsulfavirine (B1671185) and its Active Metabolite VM-1500A

Elsulfavirine is a prodrug that is metabolically converted to its active form, VM-1500A (also known as deselsulfavirine). wikipedia.orgbiospace.com The synthesis of these compounds involves complex, multi-step processes.

Key Synthetic Intermediates and Reaction Steps

While specific, proprietary synthetic routes are not exhaustively detailed in public literature, the general methodologies involve the construction of a core diaryl ether structure. smolecule.com Key steps include:

Formation of the Bromodiphenyl Ether Backbone: This crucial step involves coupling reactions to link two phenyl rings through an ether bond. smolecule.com

Introduction of Functional Groups: Various substituents, including bromine, chlorine, and fluorine, are strategically introduced onto the aromatic rings through halogenation reactions. smolecule.com

Amide Bond Formation: The final stages of the synthesis typically involve the formation of an amide bond, which connects the sulfonamide moiety to the main molecular framework. smolecule.com

Strategies for Prodrug Synthesis and Design

The development of Elsulfavirine as a prodrug of VM-1500A was a deliberate strategy to enhance its pharmacokinetic properties. researchgate.netmdpi.com The N-propionyl sulfonamide prodrug approach was successfully employed, where the terminal sulfonamide group of VM-1500A is propionylated to yield Elsulfavirine. researchgate.net This modification allows for oral administration, after which the prodrug is hydrolyzed in the body to release the active VM-1500A. researchgate.net This strategy has been shown to result in excellent tolerability and a favorable safety profile. researchgate.net The primary sulfonamide moiety of VM-1500A is taken up by red blood cells, where it binds to carbonic anhydrase, creating a drug reservoir that allows for slow release into the plasma. nih.govnih.gov

Derivatization and Chemical Modifications

To address the challenge of drug resistance and to improve antiviral efficacy, extensive research has focused on the derivatization and chemical modification of the Elsulfavirine scaffold.

Synthesis of Novel Elsulfavirine Derivatives (e.g., Boronate-Containing Diarylpyrimidine Derivatives, Sulfonamide Derivatives)

Researchers have explored various modifications to the Elsulfavirine structure, leading to the synthesis of novel derivatives with potentially enhanced properties.

Boronate-Containing Diarylpyrimidine (DAPY) Derivatives: A significant area of research has been the introduction of a boronic acid ester group into the diarylpyrimidine structure. mdpi.comresearchgate.net This was achieved through strategies like bioisosterism and scaffold hopping. researchgate.netccspublishing.org.cn The rationale behind incorporating a boronic acid group is its ability to form multiple hydrogen bonds with the target enzyme, potentially improving binding affinity and overcoming resistance. ccspublishing.org.cnkuleuven.be

Evaluation of Derivatives for Enhanced Antiviral Potency and Improved Resistance Profiles

Newly synthesized derivatives of Elsulfavirine are rigorously tested to determine their effectiveness against both wild-type HIV-1 and drug-resistant strains.

Antiviral Potency: The anti-HIV potency of these derivatives is typically evaluated in cell-based assays, such as the MTT method in MT-4 cells. mdpi.comresearchgate.net Many of the synthesized boronate-containing DAPY derivatives have displayed promising antiviral activity against wild-type HIV-1, with some compounds showing potency superior to the reference drug nevirapine. mdpi.com For instance, certain derivatives exhibited EC50 values in the low nanomolar range. kuleuven.be

Resistance Profiles: A critical aspect of derivative evaluation is their activity against a panel of HIV-1 mutant strains that are resistant to existing NNRTIs. mdpi.comresearchgate.net Studies have shown that some boronate-containing derivatives maintain potent activity against single mutations like K103N, L100I, Y181C, and E138K. mdpi.com One particular derivative, 4a, showed potent activity against a range of single mutations with EC50 values from 0.005 to 0.648 μM. mdpi.com Another derivative, 4b, was effective against double-mutant strains. mdpi.com However, the efficacy against certain double-mutant strains can be diminished in some derivatives. kuleuven.be

The following table summarizes the anti-HIV-1 activity of selected boronate-containing DAPY derivatives:

CompoundTarget StrainEC50 (µM)Reference
4a Wild-type0.009 mdpi.com
L100I0.186 mdpi.com
K103N0.005 mdpi.com
Y181C0.648 mdpi.com
E138K0.021 mdpi.com
4b F227L + V106A3.21 mdpi.com
RES0562.30 mdpi.com
Nevirapine Wild-type0.151 mdpi.com
K103N3.93 mdpi.com
L100I0.623 mdpi.com
E138K0.168 mdpi.com

Elucidation of Structure-Activity Relationships Through Systematic Chemical Modifications

Systematic chemical modifications and subsequent biological testing are crucial for understanding the structure-activity relationships (SAR) of Elsulfavirine and its derivatives. nih.gov SAR studies help to identify which parts of the molecule are essential for its antiviral activity and how modifications affect potency and resistance. nih.gov

For the boronate-containing DAPY derivatives, SAR studies have revealed that the introduction of the boronic acid group can lead to the formation of multiple hydrogen bonds, which may contribute to improved antiviral activity. ccspublishing.org.cnkuleuven.be Molecular docking studies have also been employed to investigate the binding modes of these derivatives within the NNRTI binding pocket of HIV-1 reverse transcriptase, providing insights into the structural basis for their activity. mdpi.com The analysis of different substituents on the pyrimidine (B1678525) ring and other parts of the scaffold has provided valuable information for the rational design of new, more potent inhibitors. arabjchem.org

Computational Chemistry and Rational Drug Design Approaches

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, in this case, Elsulfavirine's active form, VM-1500A, within the NNRTI binding pocket (NNIBP) of HIV-1 RT. This method is crucial for understanding the binding mode and estimating the binding affinity.

While a co-crystal structure of Elsulfavirine (B1671185) or VM-1500A with HIV-1 RT is not publicly available, docking studies on closely related DAPY NNRTIs reveal a conserved binding mode. These compounds typically adopt a characteristic "U-shaped" or "butterfly-like" conformation within the hydrophobic NNIBP. rsc.orgtandfonline.com This pocket is located approximately 10 Å from the polymerase active site. mdpi.com

In silico analysis of VM-1500A binding to HIV-1 RT would likely show key interactions with amino acid residues that are critical for the binding of other DAPYs. These interactions often include hydrogen bonds with the main chain of residues like Lys101 and potential π-π stacking interactions with aromatic residues such as Tyr181, Tyr188, Phe227, and Trp229. rsc.orgtandfonline.comnih.gov The flexibility of the DAPY scaffold allows it to adapt to the conformational changes within the binding pocket, a feature that is crucial for activity against resistant strains.

Table 1: Key Amino Acid Residues in the HIV-1 RT NNRTI Binding Pocket Interacting with Diarylpyrimidine Inhibitors

ResidueType of InteractionPotential Role in VM-1500A Binding
Lys101Hydrogen BondAnchoring the inhibitor within the pocket.
Lys103Hydrogen BondContributes to binding and is a common site for resistance mutations.
Tyr181π-π StackingHydrophobic interactions with the aromatic rings of the inhibitor.
Tyr188π-π StackingHydrophobic interactions and shaping of the binding pocket.
Phe227π-π StackingHydrophobic interactions with the inhibitor's structure.
Trp229π-π StackingForms part of the hydrophobic pocket and interacts with the inhibitor.

This table is based on computational studies of diarylpyrimidine NNRTIs and represents the probable interactions for VM-1500A.

A significant challenge in HIV therapy is the emergence of drug resistance mutations. Computational methods are invaluable for predicting how these mutations affect inhibitor binding. By creating in silico models of mutant HIV-1 RT, researchers can perform docking studies with VM-1500A to predict changes in binding affinity.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a more dynamic picture of the inhibitor-enzyme complex compared to the static view from molecular docking. These simulations model the movement of atoms over time, offering insights into the stability of the complex and the conformational changes that occur upon binding.

MD simulations of DAPY NNRTIs complexed with HIV-1 RT have been extensively used to assess the stability of the docked poses. rsc.orgtandfonline.comnih.gov For VM-1500A, an MD simulation would likely be initiated with the docked complex in a simulated physiological environment. The simulation would track the atomic coordinates over nanoseconds to observe the conformational behavior of both the ligand and the protein. Analysis of parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) would indicate the stability of the complex and the flexibility of different regions of the protein, respectively. nih.gov

MD simulations can reveal how the binding of VM-1500A influences the dynamics of HIV-1 RT. The binding of an NNRTI to the allosteric site is known to induce conformational changes that affect the polymerase active site, leading to inhibition. mdpi.com MD simulations can elucidate these allosteric communication pathways. Furthermore, analysis of the number and duration of hydrogen bonds and other interactions throughout the simulation can provide a more accurate estimation of binding free energy using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA). nih.gov These simulations can also highlight the role of water molecules in mediating protein-ligand interactions, which can be crucial for binding affinity and specificity.

Advanced Computational Methods for Drug Design

The design of Elsulfavirine and other advanced NNRTIs has benefited from a range of sophisticated computational techniques beyond standard docking and MD simulations. These methods aim to improve the accuracy of binding predictions and explore novel chemical space for inhibitor design.

One such approach is three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling. mdpi.com For a series of DAPY analogues, 3D-QSAR models can be built to correlate the physicochemical properties of the compounds with their biological activity. These models can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

Fragment-based drug design is another powerful computational approach where small chemical fragments are docked into the binding site to identify key interaction points. These fragments can then be computationally linked together to generate novel lead compounds with high binding affinity. Additionally, pharmacophore modeling can be used to define the essential 3D arrangement of chemical features necessary for biological activity, which can then be used to screen large compound libraries for potential new inhibitors. mdpi.com The "dual-site" binding concept for DAPY derivatives, which targets both the NNIBP and an adjacent site, is a prime example of rational drug design informed by computational insights. nih.gov

Lattice Energy Minimization and Density Functional Theory Applications

The solid-state properties of a drug molecule are critical for its formulation, stability, and bioavailability. Computational techniques such as lattice energy minimization and Density Functional Theory (DFT) are pivotal in understanding and predicting these properties.

A significant area of study for Elsulfavirine sodium involves its conformational polymorphism. researchgate.net Polymorphs are different crystalline forms of the same compound, which can exhibit distinct physical and chemical properties. Understanding the energetic landscape of these polymorphs is crucial for selecting the most stable form for pharmaceutical development.

Computational studies on polymorphic organic molecules often employ a hybrid approach that combines DFT for calculating intramolecular energies with an anisotropic atom-atom intermolecular model for lattice energy minimization. researchgate.net This allows for the prediction of the relative stability of different crystal packing arrangements. DFT, particularly with dispersion corrections (DFT-D), has proven effective in accurately modeling weak, long-range London dispersion forces, which are critical in molecular crystals. researchgate.netnih.gov

Table 1: Key Computational Methods in Solid-State Analysis of this compound

Computational Method Application in Drug Development Relevance to this compound
Lattice Energy Minimization Predicts the most stable crystal packing of a molecule, identifying the thermodynamically preferred polymorph. Used to study the conformational polymorphism of this compound salt, helping to understand the relative stability of its different crystal forms. researchgate.net
Density Functional Theory (DFT) Calculates the intramolecular energy of a molecule with high accuracy, providing insights into its electronic structure and geometry. Applied to determine the intramolecular energies of this compound, which is a crucial component of the overall lattice energy calculation. researchgate.net

These computational methods enable researchers to perform in silico screening of potential polymorphs, reducing the time and resources required for experimental polymorph screens. By calculating the lattice free energies, which include vibrational contributions, it is possible to construct a thermodynamic hierarchy of the predicted crystal structures. researchgate.net

Solvation Thermodynamics Analysis (e.g., Grid Inhomogeneous Solvation Theory (GIST), WaterMap)

The interaction of a drug molecule with its surrounding solvent, primarily water in a biological context, plays a crucial role in its binding affinity to the target protein. Solvation thermodynamics analysis provides a quantitative description of these interactions. nih.gov Techniques like Grid Inhomogeneous Solvation Theory (GIST) and WaterMap are powerful tools for this purpose.

Grid Inhomogeneous Solvation Theory (GIST) GIST is a method that analyzes data from explicit solvent molecular dynamics simulations to create a three-dimensional map of solvation thermodynamic properties (energy, entropy, and free energy) in a region of interest, such as a protein's binding site. nih.govnih.govlehman.edu By discretizing the space into voxels (small volume elements), GIST calculates the thermodynamic signature of water in each voxel, providing a detailed picture of how water contributes to the binding process. researchgate.netarxiv.org This allows for the identification of regions where displacing water molecules would be thermodynamically favorable, guiding ligand design. nih.gov

WaterMap WaterMap is another molecular dynamics-based method used to calculate the positions and thermodynamic properties of water molecules in a protein's binding pocket. schrodinger.comresearchgate.net It identifies hydration sites and characterizes them as energetically favorable or unfavorable. deeporigin.com High-energy, or "unstable," water molecules are prime targets for displacement by a ligand's functional groups, as their removal can lead to a significant increase in binding affinity. deeporigin.comnih.gov WaterMap analysis can therefore guide the optimization of lead compounds by suggesting modifications that displace these unfavorable water molecules. researchgate.net

While specific GIST or WaterMap studies on this compound are not extensively published, these techniques are broadly applicable to the NNRTI class. The binding pocket of HIV-1 reverse transcriptase is well-characterized, and understanding the role of water molecules within this pocket is key to designing next-generation inhibitors.

Table 2: Solvation Thermodynamics Analysis Techniques

Technique Principle Application in Drug Design
Grid Inhomogeneous Solvation Theory (GIST) Discretizes the equations of inhomogeneous solvation theory onto a 3D grid, using snapshots from molecular dynamics simulations to calculate localized solvation entropies, energies, and free energies. nih.govresearchgate.net Provides a detailed thermodynamic map of hydration in a binding site, identifying opportunities for improving ligand binding by displacing water. nih.gov
WaterMap Uses molecular dynamics simulations and statistical mechanics to identify and thermodynamically characterize hydration sites in a protein's binding pocket. schrodinger.comresearchgate.net Guides lead optimization by identifying high-energy water molecules that can be displaced by a ligand to enhance binding affinity. deeporigin.comnih.gov

Applications of Machine Learning and Deep Learning in Structure-Based Drug Design for NNRTI Discovery

The advent of machine learning (ML) and artificial intelligence (AI) has begun to revolutionize the drug discovery pipeline, including the search for new HIV inhibitors. front-sci.comspringernature.com These approaches can analyze vast datasets of chemical structures and biological activities to identify patterns and build predictive models.

In the context of NNRTI discovery, machine learning can be applied to high-throughput virtual screening to identify novel drug candidates more efficiently than traditional methods. emerginginvestigators.org By using cheminformatics libraries to generate molecular descriptors, ML models, such as logistic regression or random forest, can be trained to classify compounds based on their likelihood of being active against HIV-1 reverse transcriptase. emerginginvestigators.orgresearchgate.net

These models learn the complex structure-activity relationships (SAR) from existing NNRTI data. emerginginvestigators.org For instance, a study successfully developed a logistic regression model that could accurately distinguish between 53 known NNRTI molecules and other drugs based on their structural features. researchgate.net This demonstrates the potential of ML to accelerate the identification of promising hit compounds. emerginginvestigators.org

Furthermore, AI and ML can be instrumental in:

Predicting Drug Resistance: By analyzing the mutations in the HIV-1 reverse transcriptase, ML models can predict which compounds are likely to remain effective against resistant strains.

Optimizing Pharmacokinetic Properties: ML can build models to predict absorption, distribution, metabolism, and excretion (ADME) properties, helping to design drugs with better profiles.

De Novo Drug Design: Generative models in deep learning can design entirely new molecules that are optimized for binding to the NNRTI pocket.

The application of these advanced computational techniques holds significant promise for the discovery and development of future NNRTIs that are more potent, have a higher barrier to resistance, and possess improved pharmacological properties. front-sci.com

Preclinical Pharmacokinetic and Drug Delivery Research

Preclinical Pharmacokinetic Studies in Animal Models

Preclinical evaluation in various animal models has been instrumental in characterizing the pharmacokinetic profile of elsulfavirine (B1671185) sodium and its active metabolite, VM-1500A. These studies have elucidated the absorption, distribution, and metabolism of the compound, providing the foundational data for its progression into clinical development and the exploration of advanced drug delivery systems.

Following oral administration, elsulfavirine sodium, a prodrug, is rapidly converted into its active metabolite, VM-1500A. flinders.edu.aucontagionlive.comantibodysociety.org The half-life for this conversion is approximately two hours. flinders.edu.aucontagionlive.com The subsequent elimination of VM-1500A is significantly slower, with a reported half-life of over five days. flinders.edu.aucontagionlive.com

A key feature of VM-1500A's pharmacokinetics is its distribution into red blood cells (RBCs), which act as a natural reservoir, leading to prolonged plasma exposure. scielo.br This unique characteristic is central to its long-acting potential.

Pharmacokinetic studies in beagle dogs have provided specific parameters for both elsulfavirine and VM-1500A. After administration of elsulfavirine, its active metabolite VM-1500A demonstrates a significantly longer half-life and sustained plasma concentrations. scielo.br

Pharmacokinetic Parameters of Elsulfavirine and VM-1500A in Beagle Dogs scielo.br
ParameterElsulfavirine in PlasmaVM-1500A in Plasma
20 mg (Mean ± SD)40 mg (Mean ± SD)20 mg (Mean ± SD)40 mg (Mean ± SD)
T½ (h)1.9 ± 0.52.1 ± 1.2213.6 ± 67.2 (8.9 days)211.2 ± 33.6 (8.8 days)
Tmax (h)0.9 ± 0.41.0 ± 0.4151.2 ± 12.0 (6.3 days)148.8 ± 2.4 (6.2 days)
Cmax (ng/mL)8.4 ± 4.613.4 ± 7.5148 ± 8383 ± 86
AUCt (h*ng/mL)16.6 ± 5.932.6 ± 13.548216 ± 520868928 ± 14520

The prolonged half-life and unique distribution profile of VM-1500A are primarily attributed to its reversible binding to carbonic anhydrase (CA) within erythrocytes. flinders.edu.aucontagionlive.com The primary sulphonamide moiety of VM-1500A facilitates its uptake into RBCs, where it binds to CA. flinders.edu.aucontagionlive.com This binding creates a depot from which the drug is slowly released back into the plasma, ensuring sustained concentrations and delivery to target cells. flinders.edu.aucontagionlive.comscielo.br This mechanism is a key factor enabling the exploration of infrequent dosing regimens. flinders.edu.aucontagionlive.com

Biochemical profiling has shown that while the prodrug elsulfavirine is a weak inhibitor of all human carbonic anhydrase (hCA) isoforms, the active metabolite VM-1500A exhibits potent and selective inhibitory activity. flinders.edu.au It is a particularly potent inhibitor of the cytosolic isoform hCA II, which is abundant in erythrocytes, and shows notable selectivity for the hCA VII isoform. contagionlive.com

Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by VM-1500A contagionlive.com
hCA IsoformInhibition Constant (Kᵢ) (nM)
hCA I513.8
hCA II35.5
hCA III>10000
hCA IV104.7
hCA VA457.6
hCA VB51.4
hCA VI967.8
hCA VII9.6
hCA IX101.1
hCA XII31.4
hCA XIII38.9
hCA XIV110.2

The primary metabolic pathway for this compound is its rapid conversion to the active compound VM-1500A. antibodysociety.org Studies suggest that elsulfavirine does not significantly induce or inhibit its own metabolism, as evidenced by stable trough levels of VM-1500A in longer-term clinical studies. scielo.br

While specific preclinical studies in animal models detailing the exact enzymatic pathways are not extensively published, the metabolism of non-nucleoside reverse transcriptase inhibitors (NNRTIs) is generally mediated by the cytochrome P450 (CYP) enzyme system. mdpi.comresearchgate.net The CYP3A4 isoform is a major contributor to the metabolism of many drugs in this class, including doravirine. researchgate.netbiospace.com Clinical studies involving the co-administration of elsulfavirine with the potent CYP3A4 inducer rifampicin (B610482) suggest the involvement of this pathway in its metabolism, although this is derived from a clinical rather than a preclinical context. researchgate.net

Development of Advanced Drug Delivery Systems

The favorable pharmacokinetic profile of VM-1500A, particularly its long half-life, has prompted significant preclinical research into advanced drug delivery systems designed to further extend the dosing interval.

Preclinical research has supported the development of long-acting injectable (LAI) formulations of VM-1500A. nih.govalmazovcentre.ru These formulations have been developed as aqueous nanosuspensions for intramuscular or subcutaneous administration. scielo.brmdpi.com

Studies in beagle dogs have provided proof-of-concept for this delivery system. scielo.br Following a single intramuscular or subcutaneous 10 mg/kg dose of a VM-1500A LAI formulation, plasma drug levels were maintained above the target concentration of 50 ng/mL for four weeks. scielo.br Furthermore, drug levels remained detectable at approximately 10 ng/mL for more than four months. scielo.br Pharmacokinetic modeling based on these preclinical animal results suggests that administration once every three months could be feasible. researchgate.net These promising preclinical findings have supported the advancement of VM-1500A-LAI into Phase 1 clinical trials. researchgate.net

The uniquely long half-life of VM-1500A (~9 days) observed in pharmacokinetic studies provides a strong rationale for the development of an oral formulation with a less frequent, once-weekly dosing schedule. scielo.br Preclinical studies confirmed the potential for such a regimen, which aims to improve patient adherence and long-term treatment outcomes. nih.govalmazovcentre.ru This research has successfully transitioned from the preclinical to the clinical phase, with studies of a once-a-week oral tablet formulation of elsulfavirine being conducted. researchgate.netresearchgate.net

Exploration of Nano-formulations and Extended-Release Systems for Enhanced Bioavailability and Pharmacokinetic Properties in Preclinical Models

The development of long-acting (LA) antiretroviral therapies is a critical strategy to improve treatment adherence and efficacy. For elsulfavirine, a prodrug of the active non-nucleoside reverse transcriptase inhibitor (NNRTI) VM-1500A, preclinical research has focused on creating advanced drug delivery systems to prolong its therapeutic window. mdpi.comnih.gov The intrinsic properties of VM-1500A, like many potent antiretrovirals, necessitate innovative formulation approaches such as nano-formulations to enable extended-release profiles suitable for infrequent dosing. scienceopen.com

The use of nanosuspensions is a standard pharmaceutical industry approach for poorly soluble drug candidates that exhibit dissolution rate-limited bioavailability. jetpulverizer.com This technology involves reducing the size of the drug particles to the nanometer scale, which can significantly enhance their absorption and pharmacokinetic properties. jetpulverizer.comnih.gov For elsulfavirine's active metabolite, VM-1500A, this has translated into the development of long-acting injectable (LAI) nanosuspensions. viriom.comnih.gov

Preclinical proof-of-concept studies have provided strong evidence for the viability of an extended-release elsulfavirine formulation. In one key study involving beagle dogs, a single 10 mg/kg injectable dose of elsulfavirine/VM-1500A was administered. The results demonstrated that plasma concentrations of the active metabolite, VM-1500A, were sustained above 50 ng/mL for at least four weeks. mdpi.com This finding was a crucial validation for its potential development as a long-acting antiviral agent. mdpi.com Further preclinical pharmacokinetic studies involving repeat-dose administration of VM-1500A LAI in dogs have also been conducted to support its development for both treatment and prevention of HIV-1. viriom.com These efforts are part of a broader trend in HIV research where nano-formulations are being investigated to achieve sustained drug release over several months from a single injection. scienceopen.com

ParameterDetails
Animal Model Beagle Dog
Compound Administered Injectable Elsulfavirine/VM-1500A
Active Metabolite Measured VM-1500A
Plasma Concentration Maintained above 50 ng/mL
Duration of Sustained Levels At least 4 weeks
Implication Proof-of-concept for development as a long-acting (LA) antiviral mdpi.com

Table 1: Pharmacokinetic Properties of Injectable VM-1500A in a Preclinical Beagle Dog Model

Investigation of this compound for Pre-Exposure Prophylaxis (PrEP) in Preclinical Models

The successful demonstration of sustained plasma concentrations in preclinical models has paved the way for investigating long-acting elsulfavirine/VM-1500A for pre-exposure prophylaxis (PrEP). mdpi.comnih.gov The primary goal of a long-acting PrEP agent is to maintain protective drug levels in the body over extended periods, thereby overcoming the adherence challenges associated with daily oral pills. nih.gov

Viriom, the developer of elsulfavirine, is actively pursuing a long-acting injectable formulation of VM-1500A (VM1500A-LAI) specifically for the prevention of HIV. viriom.com The development of both long-acting injectable and once-weekly oral formulations of elsulfavirine/VM-1500A has been a key part of their strategy for both HIV-1 treatment and prevention. viriom.com The potential for using elsulfavirine for PrEP is supported by its potent antiviral activity and the favorable pharmacokinetic profile observed in preclinical studies. mdpi.comnih.gov The ability to maintain plasma concentrations above the protein-adjusted 90% inhibitory concentration (PA-IC90) is a key determinant of a PrEP candidate's potential success. The sustained levels seen in the dog model are a promising indicator in this regard. mdpi.comscienceopen.com

Preclinical development programs for elsulfavirine/VM-1500A have explicitly included its evaluation for prophylactic use. nih.govviriom.com These preclinical efforts are a prerequisite for advancing the candidate into clinical trials for a PrEP indication. viriom.com While specific preclinical PrEP efficacy studies in animal models like macaques are not detailed in the provided sources, the development of a VM-1500A nanosuspension for monthly injection has advanced to Phase 1 clinical trials, which demonstrated an acceptable pharmacokinetic profile for this indication. nih.gov This progression underscores the foundational importance of the initial preclinical research in establishing the formulation's potential for HIV prevention.

FormulationDevelopment StageKey Preclinical Finding / RationaleIndication
VM-1500A Long-Acting Injectable (LAI) Preclinical / Early ClinicalSustained plasma concentrations for at least 4 weeks in dogs. mdpi.comHIV Treatment and Prevention (PrEP) viriom.comviriom.com
Elsulfavirine/VM-1500A Once-Weekly Oral Preclinical / ClinicalFavorable pharmacokinetics allowing for less frequent dosing. viriom.comHIV Treatment and Prevention (PrEP) viriom.comviriom.com

Table 2: Preclinical Development Status of Elsulfavirine/VM-1500A Formulations for PrEP

Q & A

Q. How should researchers ensure compliance with ethical guidelines when sharing this compound trial data?

  • Answer : Anonymize participant data using irreversible hashing. Store datasets in FAIR-aligned repositories (e.g., ClinicalTrials.gov ). Document data-sharing plans in informed consent forms and obtain ethics committee approval. Adhere to GDPR/IRB requirements for cross-border data transfer .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.